2-(Cyclohexylmethyl)-4-iodophenol

Description

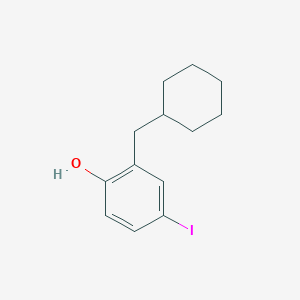

2-(Cyclohexylmethyl)-4-iodophenol is a phenolic derivative characterized by a cyclohexylmethyl substituent at the C2 position and an iodine atom at the C4 position of the aromatic ring. This compound combines the lipophilic cyclohexylmethyl group with the electron-withdrawing iodine atom, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula |

C13H17IO |

|---|---|

Molecular Weight |

316.18 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)-4-iodophenol |

InChI |

InChI=1S/C13H17IO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |

InChI Key |

GSTVHYGEDJOVQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=C(C=CC(=C2)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-4-iodophenol can be achieved through several methods. One common approach involves the iodination of 2-(Cyclohexylmethyl)phenol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under mild conditions to ensure the selective introduction of the iodine atom at the para position relative to the phenol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-4-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group to a corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of cyclohexylmethylphenol or other reduced derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-4-iodophenol has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-4-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the cyclohexylmethyl group provides hydrophobic interactions. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs with Cyclohexylmethyl Substitutions

Key Findings:

- Compound 1 (Ugonin derivative): A cyclohexylmethyl-substituted flavonoid (IC₅₀ = 0.05 µM) exhibited 250-fold greater bacterial neuraminidase (BNA) inhibitory activity compared to luteolin (IC₅₀ = 4.4 µM), highlighting the critical role of the cyclohexylmethyl group in enhancing potency .

- Compound 2: Another cyclohexylmethyl-containing derivative (IC₅₀ = 0.07 µM) showed similar enhancements over its parent compound, eriodyctiol (IC₅₀ = 17.8 µM) .

Comparison Table: Cyclohexylmethyl Derivatives

Note: Direct activity data for this compound is unavailable; inferences are based on structural analogs.

Iodo-Substituted Phenolic Compounds

The iodine atom at C4 introduces steric bulk and electronic effects. Comparable iodophenols include:

- 4-Iodo-2-methylphenol: Exhibits antimicrobial properties due to halogen-mediated disruption of microbial membranes.

- 2-(1-Adamantyl)-4-methylphenol (): A structurally rigid analog with a tricyclic adamantyl group (IC₅₀ data unavailable). Its molecular weight (242.36 g/mol) and lipophilicity suggest similarities to this compound .

Physicochemical Comparison:

*Calculated based on molecular formula (C₁₃H₁₇IO).

Cyclohexenone and Phosphonate Derivatives

- Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate (): Exhibits anticonvulsant and anti-inflammatory activity, though its bicyclic structure differs significantly from phenolic derivatives .

Research Implications and Limitations

- Gaps: No direct studies on this compound were identified. Further research is needed to quantify its biological activity, solubility, and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.